5-Iodotubercidin - 24386-93-4

5-Iodotubercidin

Catalog Number: EVT-298829
CAS Number: 24386-93-4
Molecular Formula: C11H13IN4O4
Molecular Weight: 392.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Iodotubercidin (5-ITu) is a purine derivative that serves as a potent inhibitor for various kinases, notably adenosine kinase. [, ] It is often utilized as a research tool for exploring the biological roles of these enzymes and associated pathways. [, , ]

Future Directions
  • Improving Specificity: Further research is needed to develop more specific inhibitors of adenosine kinase with reduced off-target effects on other kinases. []
  • Structure-Activity Relationship Studies: Deeper investigation into the structure-activity relationship of 5-Iodotubercidin analogs is essential for optimizing their potency and pharmacokinetic properties. [, , ]
  • Therapeutic Applications: Exploring the therapeutic potential of 5-Iodotubercidin and its analogs in various diseases like epilepsy, cancer, and neurodegenerative disorders requires further preclinical and clinical studies. [, , , ]
  • Halogen Bonding Optimization: Continued investigation of the role of halogen bonding in the interaction of 5-Iodotubercidin with its target proteins could lead to the design of more potent and selective inhibitors. []

Tubercidin

  • Relevance: Tubercidin is the parent compound of 5-iodotubercidin, differing only by the absence of the iodine atom at the C-5 position. While both compounds exhibit inhibitory activity against protein kinases, 5-iodotubercidin is significantly more potent than tubercidin []. This highlights the importance of the iodine substitution for enhancing the biological activity of this class of compounds.

5'-Amino-5'-deoxyadenosine

  • Relevance: 5'-Amino-5'-deoxyadenosine serves as a lead compound for developing more potent adenosine kinase inhibitors, including 5-iodotubercidin analogs. Both compounds inhibit adenosine kinase and exhibit antiseizure activity in animal models [, ]. Researchers have explored modifications to the tubercidin scaffold, inspired by the structure and activity of 5'-amino-5'-deoxyadenosine, to further enhance potency and improve the pharmacological profile of this class of inhibitors.

5'-Deoxy-5-iodotubercidin

  • Relevance: Similar to 5-iodotubercidin, 5'-deoxy-5-iodotubercidin acts as an adenosine kinase inhibitor and exhibits anticonvulsant activity in rat models []. This suggests that the 5'-hydroxyl group, while important for binding to certain kinases, might not be crucial for adenosine kinase inhibition or the anticonvulsant effects observed with this class of compounds.

4-(N-phenylamino)-5-phenyl-7-(5'-deoxyribofuranosyl)pyrrolo[2, 3-d]pyrimidine (GP683)

  • Relevance: GP683 exhibits potent anticonvulsant activity in the rat maximal electroshock (MES) model, with an ED50 of 1.1 mg/kg []. Importantly, compared to the adenosine receptor agonist N6-cyclopentyladenosine, GP683 displays a significantly improved side effect profile, causing minimal hypotension, bradycardia, and hypothermia at anticonvulsant doses.

5-Bromo- and 5-Chlorotubercidin Analogs

    5'-Amino-5'-deoxy-5-iodotubercidin

    • Relevance: Combining the 5'-amino modification, inspired by 5'-amino-5'-deoxyadenosine, with the 5-iodo substitution present in 5-iodotubercidin led to the development of highly potent adenosine kinase inhibitors. This compound demonstrates the synergistic effect of combining structural modifications to enhance the inhibitory activity against specific kinases [].

    S-Adenosylhomocysteine (SAH)

    • Relevance: SAH serves as a reference compound in the search for novel inhibitors of Zika virus methyltransferase []. Researchers aim to identify compounds that exhibit similar or improved binding properties compared to SAH, leading to the discovery of potential antiviral agents.

    Adenosine 5'-monophosphate (AMP)

    • Relevance: Understanding the interplay between adenosine, AMP, and their effects on cellular processes like autophagy provides insights into the broader biological context of 5-iodotubercidin's mechanism of action [].

    AICAR (5-Aminoimidazole-4-carboxamide Riboside)

    • Relevance: Both AICAR and 5-iodotubercidin influence AMPK activity and related metabolic pathways [, ]. Studying the distinct and overlapping effects of these compounds contributes to understanding their specific mechanisms of action and potential therapeutic applications.

    N6-Mercaptopurine Riboside

    • Relevance: Studying the effects of N6-mercaptopurine riboside alongside adenosine and AICAR on autophagy helps dissect the role of specific metabolic pathways and signaling cascades in this cellular process [].

    Formycin A

    • Relevance: Both formycin A and 5-iodotubercidin require adenosine kinase activity for their cellular effects [].

    Acadesine (5-Aminoimidazole-4-carboxamide Riboside)

    • Relevance: The distinct responses of B-cell chronic lymphocytic leukemia (B-CLL) cells and T lymphocytes to acadesine, involving differential AMPK activation, provide valuable insights into cell type-specific responses to adenosine analogs []. Understanding these differences can aid in developing targeted therapies.
    Overview

    5-Iodotubercidin is a halogenated pyrrolopyrimidine compound that serves as a potent inhibitor of adenosine kinase. Initially identified for its role in inhibiting adenosine uptake, it has been recognized for broader applications, including its potential as a multitarget protein kinase inhibitor. This compound has garnered attention for its antitumor properties and its ability to sensitize cells to necroptosis, making it a subject of interest in cancer research and therapeutic development.

    Source

    5-Iodotubercidin is derived from tubercidin, a naturally occurring nucleoside antibiotic produced by Streptomyces griseus. The iodination at the 5-position enhances its biological activity, particularly in inhibiting adenosine kinase.

    Classification

    5-Iodotubercidin is classified as:

    • Chemical Class: Halogenated pyrrolopyrimidine
    • Biological Role: Adenosine kinase inhibitor and multitarget protein kinase inhibitor
    • CAS Number: 10364-57-1
    Synthesis Analysis

    The synthesis of 5-Iodotubercidin typically involves the iodination of tubercidin. Various methods have been explored to achieve this, focusing on optimizing yield and purity.

    Methods

    1. Iodination Reaction: The compound can be synthesized through electrophilic aromatic substitution, where iodine is introduced to the 5-position of tubercidin.
    2. Purification Techniques: Post-synthesis, purification is often conducted using chromatography techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from by-products.

    Technical Details

    • Reagents: Tubercidin, iodine (I2), and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are commonly used.
    • Conditions: Reactions may require controlled temperatures and inert atmospheres to prevent degradation or side reactions.
    Molecular Structure Analysis

    The molecular structure of 5-Iodotubercidin can be described by its chemical formula C10H11N5OC_{10}H_{11}N_{5}O with an iodine atom substituting at the 5-position of the purine-like structure.

    Structure Data

    • Molecular Weight: 276.23 g/mol
    • Structural Formula:
    C10H11N5O\text{C}_{10}\text{H}_{11}\text{N}_{5}\text{O}
    • 3D Structure: The compound exhibits a planar structure characteristic of purines, with distinct functional groups that contribute to its biological activity.
    Chemical Reactions Analysis

    5-Iodotubercidin participates in various biochemical reactions primarily through its inhibition of adenosine kinase.

    Reactions

    1. Inhibition of Adenosine Kinase: It competes with adenosine for binding to the enzyme, thereby reducing the conversion of adenosine to adenosine monophosphate.
    2. Impact on Cellular Metabolism: The inhibition leads to altered levels of nucleotides such as ATP and AMP within cells, which can affect numerous metabolic pathways.

    Technical Details

    • IC50 Value: The compound has an IC50 value of approximately 26 nM for adenosine kinase inhibition .
    • Effect on Glycogen Metabolism: Studies indicate that it influences glycogen synthesis and glucose metabolism in hepatocytes .
    Mechanism of Action

    The mechanism by which 5-Iodotubercidin exerts its effects involves multiple pathways, particularly in cancer cells.

    Process

    1. Adenosine Pathway Modulation: By inhibiting adenosine kinase, it alters adenosine levels, impacting signaling pathways related to cell proliferation and apoptosis.
    2. Induction of Necroptosis: It sensitizes cells to necroptosis via RIPK1-dependent mechanisms by suppressing IKK signaling pathways in MK2-deficient cells .

    Data Insights

    Research indicates that treatment with 5-Iodotubercidin leads to increased expression of p53 and other markers associated with apoptosis and necroptosis .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a white to off-white solid.
    • Solubility: Highly soluble in DMSO (>10 mM), indicating good bioavailability for in vitro studies .

    Chemical Properties

    • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
    • Reactivity: Reacts readily with nucleophiles due to the presence of halogen substituents.
    Applications

    5-Iodotubercidin has diverse scientific applications:

    1. Cancer Research: Utilized as a chemotherapeutic agent due to its ability to induce cell death in tumor cells.
    2. Adenosine Kinase Studies: Serves as a tool for studying the role of adenosine metabolism in various physiological processes.
    3. Viral Inhibition: Demonstrated effectiveness against SARS-CoV-2 RNA synthesis, indicating potential applications in antiviral therapies .
    4. Metabolic Studies: Used in investigations related to glycogen metabolism and energy homeostasis .
    Molecular Mechanisms of 5-Iodotubercidin in Oncology

    Activation of p53-Dependent Tumor Suppressor Pathways

    5-Iodotubercidin (5-ITu) exerts significant anti-tumor effects by robustly activating the p53 pathway, a critical tumor-suppressor axis. In screening studies, 5-ITu emerged as a potent inducer of p53, triggering phosphorylation at Ser15—a key post-translational modification that stabilizes p53 and enhances its transcriptional activity [2] [3]. This activation occurs upstream through DNA damage signaling: 5-ITu treatment induces nuclear foci of γH2AX (a marker of DNA double-strand breaks) and TopBP1, confirming genotoxic stress [2]. Stabilized p53 subsequently upregulates target genes involved in cell-cycle arrest (e.g., p21) and apoptosis (e.g., Bax), establishing a canonical tumor-suppressive response. In xenograft models using HCT116 colon carcinoma cells, tumors with functional p53 exhibited significant regression after 5-ITu administration, whereas p53-null tumors showed reduced sensitivity, underscoring the centrality of p53 in this pathway [2].

    Induction of DNA Damage via Metabolite Incorporation and Genotoxic Effects

    The genotoxic properties of 5-ITu stem from its structural mimicry of endogenous purines, leading to metabolite incorporation into DNA. As a purine derivative, 5-ITu or its phosphorylated metabolites are erroneously integrated into genomic DNA during replication, causing replication fork stalling and DNA strand breaks [2] [3]. This is evidenced by:

    • Activation of DNA damage sensors: Phosphorylation of ATM (Ser1981) and its downstream effector Chk2 (Thr68), key kinases in the DNA damage response (DDR) [2].
    • Formation of repair foci: Elevated γH2AX and TopBP1 nuclear foci, indicating sites of DNA breakage and repair complex assembly [3].Comet assays further validate DNA fragmentation in insulinoma cells treated with 5-ITu [7]. Critically, ATM knockdown abolishes 5-ITu–induced p53 activation, confirming that DNA damage initiates via metabolite misincorporation and is sensed through the ATM/ATR axis [2].

    Table 1: DNA Damage Markers Induced by 5-Iodotubercidin

    MarkerFunctionDetection MethodCell Lines Observed
    γH2AXMarks DNA double-strand breaksImmunofluorescence/IFHCT116, MEFs, INS-1
    p-ATM (Ser1981)Activated DNA damage kinaseWestern blotHCT116, MEFs
    p-Chk2 (Thr68)Downstream DDR effectorWestern blotHCT116, INS-1
    TopBP1 fociDNA repair complex scaffoldIFMEFs, HCT116

    Dual Mechanisms of Cell Cycle Arrest (G2/M Phase) and Apoptosis

    5-ITu imposes dual cytotoxic effects by arresting the cell cycle and inducing apoptosis. In p53-proficient cells, it triggers a p53-dependent G2/M arrest—confirmed by flow cytometry showing increased 4N DNA content [2] [7]. This arrest allows time for DNA repair but shifts to apoptosis if damage is irreparable. Mechanistically:

    • Apoptosis induction: Caspase-3 cleavage and PARP fragmentation occur in both p53-wild-type and p53-null cells, though efficacy is higher in p53-functional contexts [2] [7].
    • p53-independent death: In p53-deficient carcinoma models, 5-ITu still induces apoptosis through alternate pathways, such as sustained DNA damage overwhelming repair mechanisms [2].In insulinoma cells (INS-1, Min-6), 5-ITu reduces viability via TUNEL-positive apoptosis and caspase-3 activation, with ATM/p53 knockdown partially rescuing cells, indicating both dependent and independent routes [7].

    Table 2: Cell Cycle and Apoptotic Effects of 5-Iodotubercidin

    EffectPhaseKey MediatorsExperimental Validation
    G2/M arrestCell cyclep53, p21, Cyclin B1/CDK1 inhibitionFlow cytometry (HCT116, MEFs)
    Caspase-dependent apoptosisCell deathCaspase-3, PARP cleavageWestern blot, TUNEL (INS-1, HCT116)
    p53-independent apoptosisCell deathDNA damage overload, ROS?Xenograft regression (p53−/− tumors)

    Role in Atm-Chk2-p53 Signaling Axis Activation

    5-ITu’s activation of the ATM-Chk2-p53 axis is a cornerstone of its anti-tumor activity. Treatment rapidly phosphorylates ATM at Ser1981, followed by Chk2 phosphorylation at Thr68, which stabilizes and activates p53 [2] [7]. This cascade is essential for coordinating DDR with cell fate decisions:

    • ATM inhibition (e.g., KU-55933) or Chk2 siRNA abrogates p53 Ser15 phosphorylation and diminishes 5-ITu–induced growth arrest [2].
    • In p53-wild-type cells, this axis directs transcriptional programs for cell-cycle arrest (p21 induction) or apoptosis (PUMA, BAX).Notably, p53-deficient cells remain vulnerable to 5-ITu due to collateral activation of parallel DDR pathways, such as ATR-Chk1, though ATM-Chk2 is the primary route [9].

    p53-Independent Anti-Tumor Activity in Carcinoma Models

    Beyond p53-driven mechanisms, 5-ITu exhibits significant efficacy in p53-deficient tumors via:

    • DNA damage overload: Unrepaired DNA breaks induce mitotic catastrophe or intrinsic apoptosis [2].
    • Transcriptional reprogramming: In neuroblastoma, 5-ITu represses INSM1 (Insulinoma-associated-1), an oncoprotein stabilized by N-Myc. This occurs through adenosine kinase (ADK) inhibition, causing adenosine accumulation and A3 adenosine receptor (ARA3) activation, which reduces cAMP levels. Downstream, this inactivates ERK1/2 and AKT while activating GSK3β, destabilizing β-catenin, N-Myc, and cyclin D1 [6] [10].
    • In vivo efficacy: p53-null HCT116 xenografts show reduced growth after 5-ITu treatment, and neuroblastoma xenografts (BE2-M17) exhibit tumor regression via INSM1 suppression [2] [6].

    Properties

    CAS Number

    24386-93-4

    Product Name

    5-Iodotubercidin

    IUPAC Name

    2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

    Molecular Formula

    C11H13IN4O4

    Molecular Weight

    392.15 g/mol

    InChI

    InChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)

    InChI Key

    WHSIXKUPQCKWBY-UHFFFAOYSA-N

    SMILES

    C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I

    Synonyms

    5'-iodotubericidin
    5-iodotubercidin

    Canonical SMILES

    C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I

    Isomeric SMILES

    C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)I

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.